molecular formula C9H11F2N B3028158 2-(1,1-Difluoroethyl)benzylamine CAS No. 1638767-86-8

2-(1,1-Difluoroethyl)benzylamine

Cat. No.: B3028158
CAS No.: 1638767-86-8
M. Wt: 171.19
InChI Key: NRWYQKMFOPAOQA-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)benzylamine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Cell Enhancement

2-(1,1-Difluoroethyl)benzylamine, as a derivative of benzylamine, shows potential in enhancing the efficiency of photovoltaic cells. A study by Wang et al. (2016) demonstrates that benzylamine can improve the moisture-resistance and electronic properties of perovskite films, leading to a significant increase in solar cell efficiency (Wang et al., 2016).

Medicinal Chemistry Synthesis

Benzylamine compounds have been utilized in medicinal chemistry. For instance, Wang et al. (2009) describe a fluorination protocol of benzylamines that is broadly applicable in medicinal chemistry and synthesis (Wang et al., 2009).

Sustainable Catalysis

The development of sustainable catalytic methods for the synthesis of benzylamines, as indicated in a study by Yan et al. (2016), is crucial due to their importance in pharmaceutical compounds. This study presents a novel methodology for synthesizing a variety of benzylamines using an iron catalyst (Yan et al., 2016).

CO2 Capture Processes

Research by Conway et al. (2015) suggests that benzylamine solutions could be promising candidates for CO2 capture processes, offering improved CO2 absorption rates compared to some traditional solvents (Conway et al., 2015).

Anticancer Activity

2-Acetyl-benzylamine, isolated from Adhatoda vasica leaves, has been explored for its potential anticancer properties against leukemia cells, as demonstrated in a study by Balachandran et al. (2017) (Balachandran et al., 2017).

Nanoparticle Formation and Catalysis

Gajengi et al. (2017) reported on the preparation of MgO nanoparticles using benzylamine, highlighting its role in nanoparticle formation and its application in catalysis (Gajengi et al., 2017).

Electrocatalytic Oxidation

Wang et al. (2020) investigated the use of metal-organic frameworks nanowires in the electrocatalytic oxidation of benzylamine to benzonitrile, a key process in organic synthesis and the pharmaceutical industry (Wang et al., 2020).

Properties

IUPAC Name

[2-(1,1-difluoroethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWYQKMFOPAOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268210
Record name Benzenemethanamine, 2-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-86-8
Record name Benzenemethanamine, 2-(1,1-difluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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